

synthesis and manufacturing process of diazinon

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Compound of Interest

Compound Name: **Diazinon**

Cat. No.: **B1670403**

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An in-depth technical guide on the synthesis and manufacturing process of **diazinon** is provided below, intended for researchers, scientists, and drug development professionals.

Overview of Diazinon Synthesis

Diazinon, with the IUPAC name O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate, is an organophosphate insecticide.^[1] Developed in 1952 by Ciba-Geigy, it was created as a replacement for DDT.^[1] The industrial manufacturing of **diazinon** primarily involves the synthesis of a pyrimidine ring, which is then reacted with a thiophosphoryl chloride. Several methods for its synthesis have been patented and described in the literature.

Primary Synthesis Pathways

There are two main industrial pathways for the synthesis of **diazinon**:

1. Synthesis from β -isobutyrylaminocrotonic acid amide:

This process involves the cyclization of β -isobutyrylaminocrotonic acid amide to form a pyrimidinolate salt, which is then phosphorylated.^{[1][2]} The key steps are:

- Cyclization: β -isobutyrylaminocrotonic acid amide is cyclized with a sodium alkoxide (NaOR) or sodium hydroxide in a mixture of water and alcohol at a temperature above 90°C.^{[1][2]} This forms the sodium salt of 2-isopropyl-4-methyl-6-hydroxypyrimidine (sodium pyrimidinolate).

- Precipitation: The resulting sodium pyrimidinolate is precipitated out of the reaction mixture using an inert, non-polar solvent like benzene or xylene.[1][2]
- Phosphorylation: The precipitated pyrimidinolate salt is then reacted with O,O-diethyl phosphorochloridothioate (also known as diethylthiophosphoryl chloride) to yield **diazinon**.[1][2] This reaction is typically heated for several hours.[1]

2. Direct reaction of 2-isopropyl-4-methyl-6-hydroxypyrimidine:

A more direct approach involves the reaction of the pre-synthesized pyrimidine ring with the phosphorylating agent.[3][4]

- Salt Formation: 2-isopropyl-4-methyl-6-hydroxypyrimidine is reacted with a base, such as solid sodium or potassium hydroxide, in a suitable solvent like a ketone or an ether to form the corresponding salt.[4]
- Phosphorylation: The resulting salt is then reacted with O,O-diethyl phosphorochloridothioate to produce **diazinon**.[3][4]

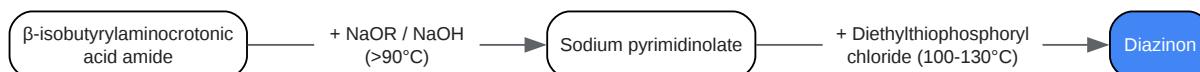
Experimental Protocols and Process Parameters

The following table summarizes the quantitative data and reaction conditions described in various patents for the synthesis of **diazinon**.

Parameter	Value	Source
Route 1: Starting Material	β -isobutyrylaminocrotonic acid amide	[2]
Cyclization Temperature	Above 90°C	[1]
Phosphorylation Temperature	100° to 130° C	[2]
Phosphorylation Time	Approximately 1 hour at 120°C	[2]
Solvent for Precipitation	Xylene	[2]
Yield	92.1% of theoretical yield	[2]
Route 2: Starting Material	2-isopropyl-4-methyl-6-hydroxypyrimidine	[4]
Salt Formation Temperature	50°-60° C	[4]
Phosphorylation Temperature	55°-80° C	[4]
Solvent	Ketone or ether (e.g., methyl ethyl ketone)	[4]
Base	Solid sodium or potassium hydroxide	[4]

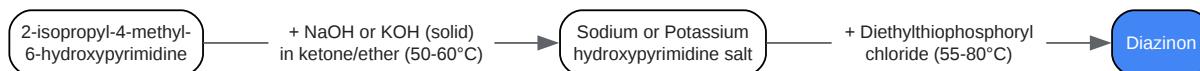
Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical synthesis routes for **diazinon**.



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Caption: Synthesis of **Diazinon** from β -isobutyrylaminocrotonic acid amide.



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Caption: Synthesis of **Diazinon** from 2-isopropyl-4-methyl-6-hydroxypyrimidine.

Purification and Formulation

Historically, early formulations of **diazinon** had issues with contaminants.^[1] Modern manufacturing processes include purification steps to reduce unwanted residual materials.^[1] After synthesis, the crude **diazinon** is washed, and the solvent is removed by distillation.^[2] For complete removal of volatile constituents, high vacuum distillation may be employed.^[2]

To prevent the formation of toxic degradation products, such as S,S-TEPP and O,S-TEPP, which can form in the presence of trace amounts of water, stabilizers like epoxidized soybean oil are added to the **diazinon** source material and its formulations.^[5] **Diazinon** is formulated into various products, including dusts, emulsifiable concentrates, granules, and wettable powders.^[3]

Metabolism

In mammals, **diazinon** is metabolized in the liver.^[1] The primary metabolic pathway involves oxidative conversion to diazoxon, a more potent inhibitor of acetylcholinesterase.^[1] **Diazinon** can also be detoxified through hydrolysis, breaking it down into diethylthiophosphoric acid and 2-isopropyl-4-methyl-6-hydroxypyrimidine.^{[5][6]}

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References

- 1. Diazinon - Wikipedia [en.wikipedia.org]
- 2. US4323678A - Process for the manufacture of diazinon - Google Patents [patents.google.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US4898942A - Process for manufacturing diazinon - Google Patents [patents.google.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. 183. Diazinon (AGP:1970/M/12/1) [inchem.org]
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